1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide
Description
Properties
CAS No. |
88100-24-7 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-benzyl-5-methoxyimidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-17-12-10(11(13)16)15(8-14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,16) |
InChI Key |
LLCRBPBPMCRIFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N(C=N1)CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Biological Activity
1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 220.23 g/mol. The compound features an imidazole ring which is known for its diverse biological activities.
This compound has been studied for its role as an agonist for the TGR5 receptor (G protein-coupled receptor). This receptor is implicated in glucose metabolism and energy homeostasis, making it a target for diabetes and obesity treatments. The compound enhances GLP-1 secretion, which plays a crucial role in insulin regulation and glucose homeostasis .
Antidiabetic Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent agonistic activity against the human TGR5 receptor. Compounds derived from this structure have shown significant glucose-lowering effects in vivo, particularly in animal models .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar imidazole derivatives have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the imidazole moiety is often linked to enhanced antibacterial efficacy .
Case Study 1: TGR5 Agonism
A series of compounds based on this compound were synthesized and tested for their ability to activate TGR5. Among these, certain derivatives showed superior agonistic properties compared to established drugs like INT-777. These findings suggest the potential for developing new therapeutics targeting metabolic disorders .
Case Study 2: Antimicrobial Efficacy
In a study evaluating the antibacterial activity of imidazole derivatives, compounds similar to this compound were found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded, indicating promising antibacterial activity that warrants further investigation .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | TGR5 Agonistic Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective in glucose regulation |
| INT-777 | Moderate | Low | Established TGR5 agonist |
| Other Imidazole Derivatives | Variable | High | Broad spectrum against bacteria |
Scientific Research Applications
Diabetes and Metabolic Disorders
Recent studies have identified 1-benzyl-4-methoxy-1H-imidazole-5-carboxamide derivatives as promising candidates for treating diabetes and obesity. These compounds act as agonists for the G-protein coupled receptor TGR5, which plays a significant role in glucose metabolism. For instance, certain derivatives demonstrated potent agonistic activity, leading to increased GLP-1 secretion and improved glucose-lowering effects in vivo .
Table 1: Summary of TGR5 Agonistic Activity
| Compound | TGR5 Agonistic Activity | Glucose-Lowering Effect |
|---|---|---|
| 19d | High | Significant |
| 19e | High | Significant |
Cancer Therapeutics
The imidazole ring structure of this compound has been linked to anticancer properties. Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including microtubule destabilization and apoptosis induction. For example, derivatives have shown cytotoxic effects against breast cancer cells by disrupting microtubule formation, leading to cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MBIC | MCF-7 | 0.43 | Microtubule inhibition |
| Compound 5l | A549 | 0.07 | Colchicine binding site inhibition |
Mechanism of Action in Diabetes
The activation of TGR5 by this compound leads to enhanced secretion of GLP-1, a hormone crucial for insulin secretion and glucose homeostasis. This mechanism highlights the potential of this compound in managing metabolic syndromes .
Anticancer Mechanisms
The anticancer activity is attributed to the compound's ability to bind to tubulin, which disrupts microtubule dynamics essential for mitosis. This disruption results in cell cycle arrest and subsequent apoptosis in cancer cells . The presence of methoxy groups enhances binding affinity, making these compounds more effective against various cancer types.
Case Study: Diabetes Treatment
A study evaluated the efficacy of a series of imidazole derivatives on diabetic mouse models. The results showed that the most potent compounds significantly reduced blood glucose levels compared to control groups, demonstrating their potential as therapeutic agents for diabetes management .
Case Study: Cancer Cell Line Evaluation
In vitro studies on breast cancer cell lines treated with imidazole derivatives revealed a marked decrease in cell viability, with some compounds inducing apoptosis at low concentrations (IC50 values as low as 0.07 µM). These findings suggest a promising avenue for developing new anticancer therapies based on this chemical scaffold .
Comparison with Similar Compounds
Compound A : 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid ()
- Structure : Benzyl (N1), nitro (C5), carboxylic acid (C4).
- Key Differences: The nitro group at C5 (vs. The carboxylic acid at C4 (vs. methoxy in the target) introduces acidity and hydrogen-bonding capacity, affecting solubility and bioavailability .
Compound C : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
- Structure : Propyl (N1), dimethoxyphenyl (C2), and carboxamide (C5).
- Key Differences : The propyl group at N1 (vs. benzyl) reduces aromatic interactions, while the dimethoxyphenyl substituent may enhance π-π stacking. This compound has demonstrated moderate kinase inhibition, suggesting the carboxamide’s role in target binding .
Compound D : Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate ()
- Structure : Butyl (N1), hydroxy-methoxyphenyl (C2), ester (C5).
- Key Differences: The ester group (vs.
Comparative Data Table
Preparation Methods
Synthesis of 2-methylimidazole-4-formaldehyde
- React 2-bromopropionaldehyde with acetamidine hydrochloride in a suitable solvent under nitrogen atmosphere.
- Control temperature carefully during the addition of a strong base to avoid side reactions.
- The reaction proceeds through cyclization to form 2-methylimidazole-4-formaldehyde with a yield of approximately 53%.
- Post-reaction workup includes cooling, stirring, and purification steps to isolate the intermediate.
Benzylation to Form 1-benzyl-2-methylimidazole-4-formaldehyde
- React the 2-methylimidazole-4-formaldehyde with benzyl bromide in tetrahydrofuran (THF) under nitrogen.
- Use a strong base catalyst to facilitate nucleophilic substitution at the N-1 position.
- Maintain temperature between -5 °C and 15 °C during the reaction.
- Isolate the 1-benzyl-2-methylimidazole-4-formaldehyde intermediate by standard purification techniques.
Conversion to 1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide
- The aldehyde group at C-5 can be oxidized or converted to a carboxamide via intermediate steps such as formation of a nitrile or ester, followed by amidation.
- Introduction of the methoxy group at C-4 can be achieved by methylation of a hydroxy precursor or by using methoxy-substituted starting materials.
- The final step involves amidation under mild conditions to yield the target this compound.
Alternative Synthetic Routes and Catalytic Methods
Recent advances in imidazole synthesis provide alternative methods that may be adapted for this compound:
- Cyclization of imidamides with α-azidoenones : This catalyst-free method allows for the formation of substituted imidazoles with ester groups at C-5, which can be further transformed into carboxamides.
- N-Heterocyclic Carbene (NHC)-catalyzed synthesis : Reaction of acetophenones with benzylic amines under oxidative conditions can yield 1,2,4-trisubstituted imidazoles, potentially adaptable for benzyl and methoxy substitutions.
- Microwave-assisted synthesis : Rapid formation of NH-imidazoles from activated alkynes and amidoximes under mild conditions, allowing for diverse substitution patterns.
These methods offer flexibility in introducing substituents and may improve yields or reduce reaction times.
Data Table: Summary of Key Preparation Steps
| Step | Reaction | Reagents & Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of 2-methylimidazole-4-formaldehyde | 2-bromopropionaldehyde + acetamidine hydrochloride, strong base, N2, -50 to 25 °C | No strong acid gas generated; stable intermediates | ~53 |
| 2 | Benzylation to 1-benzyl-2-methylimidazole-4-formaldehyde | Benzyl bromide, THF, strong base, N2, -5 to 15 °C | Controlled temperature; nucleophilic substitution at N-1 | Not specified |
| 3 | Conversion to this compound | Oxidation/amidation steps; methylation for methoxy group | Multi-step; requires careful functional group transformations | Not specified |
Research Findings and Considerations
- The method described in patent CN116751167A emphasizes industrial applicability due to stable intermediates and avoidance of hazardous byproducts.
- The benzylation step is critical for regioselectivity and requires inert atmosphere and temperature control.
- Introduction of the methoxy group at C-4 may require selective methylation strategies or use of methoxy-substituted precursors to avoid side reactions.
- Amidation at C-5 can be achieved via conversion of aldehyde or ester intermediates, with optimization needed for yield and purity.
- Alternative catalytic and microwave-assisted methods provide promising routes but may require adaptation for the specific substitution pattern of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
